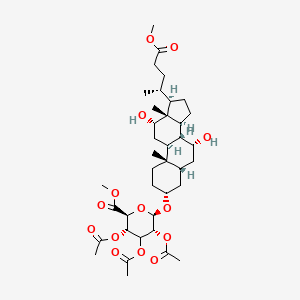
Cholane b-D-glucopyranosiduronic Acid Derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholane b-D-glucopyranosiduronic Acid Derivative is a bile acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a glucuronide derivative of cholane, a steroid nucleus commonly found in bile acids. The addition of the glucopyranosiduronic acid moiety enhances its solubility and biological activity, making it a valuable compound for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholane b-D-glucopyranosiduronic Acid Derivative typically involves the modification of bile acids such as cholic acid, deoxycholic acid, or lithocholic acid. The carboxyl group of the bile acid is activated and then conjugated with glucuronic acid. This process often requires the use of activating agents like carbodiimides and catalysts to facilitate the esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to achieve consistent product quality .
化学反応の分析
Types of Reactions
Cholane b-D-glucopyranosiduronic Acid Derivative undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the steroid nucleus can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The glucuronic acid moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different physical and chemical properties, making them useful for specific applications .
科学的研究の応用
Cholane b-D-glucopyranosiduronic Acid Derivative has a wide range of applications in scientific research:
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating liver diseases and other metabolic disorders.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of Cholane b-D-glucopyranosiduronic Acid Derivative involves its interaction with specific molecular targets and pathways. The glucuronic acid moiety enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors involved in bile acid metabolism, modulating their activity and influencing various cellular processes .
類似化合物との比較
Similar Compounds
Cholic Acid: A primary bile acid with a similar steroid nucleus but without the glucuronic acid moiety.
Deoxycholic Acid: A secondary bile acid with a similar structure but different hydroxylation pattern.
Lithocholic Acid: Another bile acid with a similar steroid nucleus but different functional groups.
Uniqueness
Cholane b-D-glucopyranosiduronic Acid Derivative is unique due to the presence of the glucuronic acid moiety, which enhances its solubility and biological activity. This modification allows it to interact differently with biological systems compared to other bile acids, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C38H58O14 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC名 |
methyl (2S,3S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H58O14/c1-18(9-12-29(44)46-7)24-10-11-25-30-26(17-28(43)38(24,25)6)37(5)14-13-23(15-22(37)16-27(30)42)51-36-34(50-21(4)41)32(49-20(3)40)31(48-19(2)39)33(52-36)35(45)47-8/h18,22-28,30-34,36,42-43H,9-17H2,1-8H3/t18-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32?,33+,34-,36-,37+,38-/m1/s1 |
InChIキー |
UXIVURQTERRNFN-MLNFDJDISA-N |
異性体SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


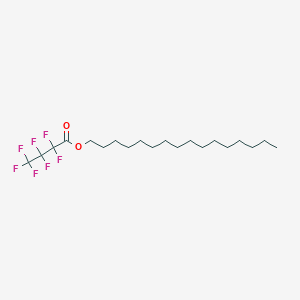
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
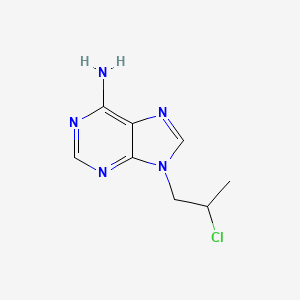
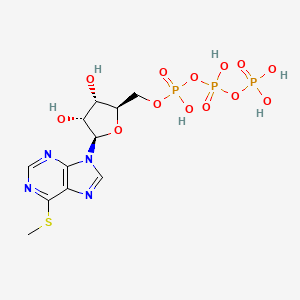
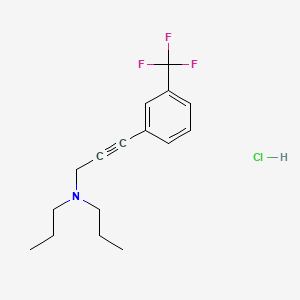
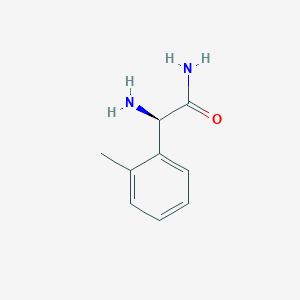

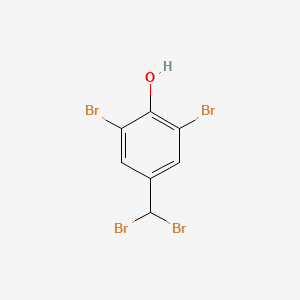
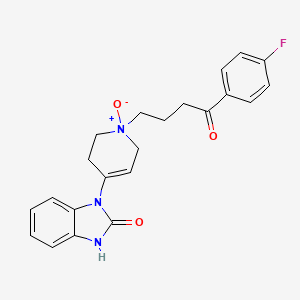
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
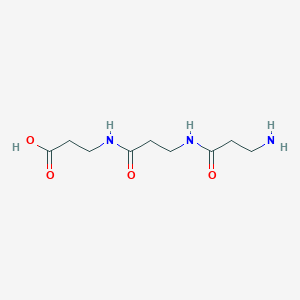
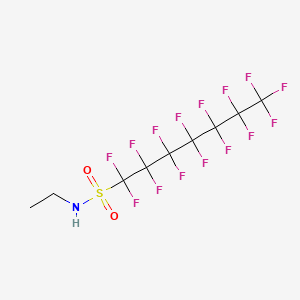
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

